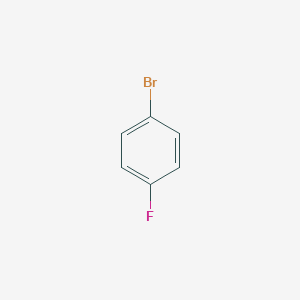

1-Bromo-4-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITNMTXHTIIIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027153 | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-4-fluorobenzene is a colorless liquid. (NTP, 1992), Colorless to slightly yellow liquid; [NTP] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromofluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 764 mmHg (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4946 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2.84 [mmHg] | |

| Record name | p-Bromofluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-00-4 | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7ZH69I3KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18 °F (NTP, 1992) | |

| Record name | 1-BROMO-4-FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₄BrF. It serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by tabulated data and general experimental methodologies.

Core Physical Properties

The physical properties of this compound determine its behavior in different environments and are essential for designing and optimizing chemical reactions and purification processes. Below is a summary of its key physical constants.

Data Presentation: Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₆H₄BrF | - |

| Molecular Weight | 175.00 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Aromatic | - |

| Melting Point | -16 | °C |

| Boiling Point | 150 - 153 | °C |

| Density | 1.593 - 1.604 | g/mL at 25 °C |

| Refractive Index | 1.527 | n20/D |

| Solubility in Water | Insoluble (0.14 g/L) | g/L |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane | - |

| Flash Point | 53 - 60 | °C |

| Vapor Pressure | 2.84 | mmHg |

Relationship Between Physical State and Temperature

The physical state of this compound is dependent on temperature. The following diagram illustrates this relationship based on its melting and boiling points.

Experimental Protocols for Determining Physical Properties

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are general, well-established methodologies for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

General Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated slowly, and the temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point of the substance.[1]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

General Procedure (Distillation Method):

-

The liquid is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor condenses on the thermometer and drips into the condenser is recorded as the boiling point.[2][3][4]

Density Determination

Density is the mass of a substance per unit volume.

General Procedure:

-

An empty, dry pycnometer (a small glass flask) is weighed.

-

The pycnometer is filled with the liquid, and any excess is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as water.

-

The density of the sample is calculated by dividing the mass of the liquid by its volume.[5]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

General Procedure:

-

A few drops of the liquid are placed on the prism of a refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the scale. The temperature at which the measurement is made is also recorded as the refractive index is temperature-dependent.[6][7]

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

General Procedure:

-

A small, measured amount of the solute is added to a known volume of the solvent in a test tube.

-

The mixture is agitated at a constant temperature.

-

The process is repeated until no more solute dissolves, and a saturated solution is formed.

-

The concentration of the saturated solution is then determined, which represents the solubility of the solute in that solvent at that temperature.[8][9][10]

Conclusion

The physical properties of this compound are well-defined and critical for its application in scientific research and industrial synthesis. This guide provides a consolidated resource for these properties, aiding researchers, scientists, and drug development professionals in their work with this versatile compound. The provided general experimental methodologies offer a foundation for the in-house determination and verification of these essential physical constants.

References

- 1. scribd.com [scribd.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. vernier.com [vernier.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. pubs.aip.org [pubs.aip.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 1-bromo-4-fluorobenzene. The document details experimental protocols for its synthesis and characterization and includes structured data and visualizations to support advanced research and development applications.

Chemical Identity and Structure

This compound, a halogenated monoaromatic compound, is a derivative of benzene carrying a bromine atom and a fluorine atom in a para-arrangement on the aromatic ring.[1][2] It is a colorless liquid at room temperature and sees use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | 4-Bromofluorobenzene, p-Bromofluorobenzene, 4-Fluorobromobenzene[4] |

| CAS Number | 460-00-4[4][5] |

| Molecular Formula | C₆H₄BrF[4][5] |

| Molecular Weight | 175.00 g/mol [4] |

| InChI Key | AITNMTXHTIIIBB-UHFFFAOYSA-N[4][5] |

| SMILES | C1=CC(=CC=C1F)Br[4] |

graph "1_Bromo_4_fluorobenzene_Structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#202124"];// Benzene ring nodes C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituent nodes Br [label="Br", pos="0,2.2!", fontcolor="#34A853"]; F [label="F", pos="0,-2.2!", fontcolor="#EA4335"]; H2 [label="H", pos="-1.74,1!"]; H3 [label="H", pos="-1.74,-1!"]; H5 [label="H", pos="1.74,-1!"]; H6 [label="H", pos="1.74,1!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Br; C4 -- F; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;

// Aromaticity (approximated with double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }

Caption: 2D chemical structure of this compound.

Bonding and Electronic Effects

The chemical behavior of this compound is governed by the interplay of the aromatic system and the electronic properties of its halogen substituents. Both fluorine and bromine are more electronegative than carbon, leading to competing inductive and resonance effects that influence the molecule's reactivity and polarity.

-

Aromatic System: The core of the molecule is a planar benzene ring with a delocalized π-electron system, which imparts significant stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds.

-

C-F and C-Br Bonds: Both the fluorine and bromine atoms are attached to the sp² hybridized carbons of the benzene ring. The high electronegativity of fluorine (3.98 on the Pauling scale) and bromine (2.96) results in a significant inductive electron withdrawal (-I effect) from the aromatic ring, making the ring electron-deficient compared to benzene.[6] This effect deactivates the ring towards electrophilic aromatic substitution.[6][7]

-

Resonance Effects: Conversely, the lone pairs on both halogen atoms can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R effect).[6][7] This effect increases the electron density at the ortho and para positions. Because the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, the orbital overlap is more effective for fluorine than for the larger 4p orbital of bromine.[6] Consequently, fluorine exerts a stronger resonance effect than bromine.

-

Overall Electronic Influence: For halogens, the inductive (-I) effect is generally stronger than the resonance (+R) effect, leading to an overall deactivation of the ring towards electrophiles.[7] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the fluorine and ortho to the bromine are the most likely sites for further substitution.

Caption: Inductive and resonance effects of substituents in this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | -16 °C (3 °F; 257 K) | [2] |

| Boiling Point | 150 °C (302 °F; 423 K) | [2] |

| Density | 1.593 g/cm³ at 25 °C | [3] |

| Refractive Index (n20/D) | 1.527 | [3] |

| Dipole Moment | 0.50 D | [8] |

| Flash Point | 53 °C (127.4 °F) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.42 (dd, 2H, J=9.1, 4.9 Hz), δ ~6.94 (dd, 2H, J=9.1, 8.3 Hz) | [9] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| ¹⁹F NMR (CDCl₃) | A single resonance is expected. | [10] |

| Infrared (IR) | Key bands for C-H aromatic stretch (~3100-3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), C-F stretch (~1250-1100 cm⁻¹), C-Br stretch (~700-500 cm⁻¹). | [11][12] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 174/176 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments from loss of Br (m/z 95) and other aromatic fragments. | [11][13] |

Experimental Protocols

Synthesis: Bromination of Fluorobenzene

This compound is commonly synthesized via the electrophilic bromination of fluorobenzene using a Lewis acid catalyst.[2] The following protocol is adapted from established industrial processes.[9][14]

Materials:

-

Fluorobenzene (FB)

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Dichloromethane (DCM, solvent, optional)

-

Distilled water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

A multi-necked reactor is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser connected to a gas trap (e.g., a water trap to absorb evolved HBr).

-

Fluorobenzene and anhydrous FeCl₃ (as catalyst) are charged into the reactor. If a solvent is used, dichloromethane is added.

-

The mixture is cooled to a temperature between -20°C and 0°C using an appropriate cooling bath.

-

Liquid bromine is added dropwise from the dropping funnel over several hours, maintaining the low temperature. The reaction is exothermic, and the addition rate should be controlled to prevent a rise in temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at low temperature, followed by warming to a higher temperature (e.g., 30-60°C) to ensure completion and isomerization of any ortho-product to the more stable para-isomer.[14]

-

The reaction is quenched by carefully adding water. The organic layer is separated.

-

The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to remove residual acid and unreacted bromine.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent (if used) is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (boiling point ~150-155°C).[9][14]

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of the compound.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[15]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a high-sensitivity nucleus and requires fewer scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are phased, baseline corrected, and referenced (e.g., to the residual solvent peak for ¹H and ¹³C). The chemical shifts (δ), coupling constants (J), and peak integrations are then analyzed.[16]

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient.[17]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions (in cm⁻¹) and intensities of the absorption bands to identify characteristic vibrations corresponding to the aromatic ring, C-F, and C-Br bonds.[18]

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, confirm the isotopic pattern of bromine, and assess the purity of the sample.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the compound.

-

MS Method: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and confirm the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to further support the structure. The retention time from the chromatogram is used to assess purity.[19]

References

- 1. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 460-00-4 [matrix-fine-chemicals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. p-Bromofluorobenzene [webbook.nist.gov]

- 12. p-Bromofluorobenzene [webbook.nist.gov]

- 13. p-Bromofluorobenzene [webbook.nist.gov]

- 14. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 15. web.mit.edu [web.mit.edu]

- 16. scribd.com [scribd.com]

- 17. benchchem.com [benchchem.com]

- 18. irjet.net [irjet.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-4-fluorobenzene (CAS 460-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-fluorobenzene (CAS 460-00-4), a key organohalogen intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and discusses its applications, particularly in the fields of pharmaceutical and agrochemical development. Spectroscopic data is summarized and interpreted, and safety and handling information is provided to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as p-bromofluorobenzene, is an aromatic compound featuring both a bromine and a fluorine atom substituted on a benzene ring at the 1 and 4 positions, respectively. This unique substitution pattern imparts differential reactivity to the C-Br and C-F bonds, making it a versatile precursor for the synthesis of complex molecules. Its primary utility lies in its role as a building block in cross-coupling reactions and as a precursor for Grignard reagents, enabling the introduction of the 4-fluorophenyl moiety into a target structure. This functionality is of significant interest in drug discovery, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[3] It is largely insoluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 460-00-4 | |

| Molecular Formula | C₆H₄BrF | [2] |

| Molecular Weight | 175.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -16 °C | [2] |

| Boiling Point | 150-153 °C | |

| Density | 1.593 g/mL at 25 °C | |

| Flash Point | 53 °C | |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane | [3] |

Synthesis and Purification

Synthesis via Electrophilic Bromination of Fluorobenzene

The most common laboratory and industrial synthesis of this compound involves the electrophilic bromination of fluorobenzene.[2] The fluorine atom is an ortho-, para- director, and due to steric hindrance, the para-substituted product is the major isomer formed. A Lewis acid catalyst, such as iron(III) bromide, is typically employed to polarize the bromine molecule, making it a more potent electrophile.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the hydrogen bromide gas evolved during the reaction.

-

Charging the Flask: To the flask, add fluorobenzene and a catalytic amount of iron(III) bromide.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add liquid bromine from the dropping funnel to the stirred solution of fluorobenzene and catalyst. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of HBr gas ceases.

-

Work-up: Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Purification

For most applications, fractional distillation is sufficient to obtain high-purity this compound. For exacting applications requiring ultra-pure material, preparative gas chromatography can be employed.

Key Reactions and Experimental Protocols

This compound is a valuable substrate for a variety of transformations, primarily leveraging the reactivity of the carbon-bromine bond.

Grignard Reagent Formation and Reaction

The carbon-bromine bond in this compound is significantly more reactive towards magnesium metal than the carbon-fluorine bond, allowing for the selective formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.[1][4] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Experimental Protocol: Formation of 4-Fluorophenylmagnesium Bromide and Reaction with Carbon Dioxide

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Initiation: Place magnesium turnings in the flask and add a small crystal of iodine (to activate the magnesium surface).

-

Grignard Formation: In the dropping funnel, place a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated, often evidenced by gentle refluxing. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with CO₂: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Slowly add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring.

-

Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtration and removal of the solvent, the resulting 4-fluorobenzoic acid can be purified by recrystallization.

Diagram: Grignard Reaction Workflow

References

Spectroscopic Data of 1-Bromo-4-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-fluorobenzene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern in the aromatic region due to proton-proton and proton-fluorine couplings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.42 | Triplet (apparent) | ortho J(H,H) ≈ 8.8, meta J(H,F) ≈ 4.9 | H-2, H-6 |

| ~6.99 | Triplet (apparent) | ortho J(H,H) ≈ 8.8, ortho J(H,F) ≈ 8.8 | H-3, H-5 |

Note: The assignments of H-2/H-6 and H-3/H-5 are based on the electronic effects of the bromine and fluorine substituents. The protons ortho to the bromine (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four distinct signals in the aromatic region, consistent with the molecule's symmetry. The carbon attached to fluorine exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | C-F Coupling Constant (JCF) Hz | Assignment |

| ~162.5 | ¹JCF ≈ 245 | C-4 |

| ~132.5 | ³JCF ≈ 8 | C-2, C-6 |

| ~117.5 | ²JCF ≈ 21 | C-3, C-5 |

| ~119.5 | ⁴JCF ≈ 3 | C-1 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The assignments are based on established substituent effects and coupling patterns in fluorinated aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Weak - Medium | Aromatic C-H stretch |

| ~1585, 1485, 1400 | Strong | Aromatic C=C ring stretch |

| ~1220 | Strong | C-F stretch |

| ~1090 | Strong | In-plane C-H bend |

| ~825 | Strong | Out-of-plane C-H bend (para-disubstitution) |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic isotopic patterns for bromine.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 174 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 176 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 95 | ~35 | [C₆H₄F]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

Note: The presence of two molecular ion peaks at m/z 174 and 176 in an approximate 1:1 ratio is a characteristic signature of a compound containing one bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Typically, 8 to 16 scans are acquired to obtain a good signal-to-noise ratio.

-

The spectral data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped in the liquid film.

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Data Acquisition:

-

The ions generated are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-bromo-4-fluorobenzene. It covers the interpretation of spectral data, including chemical shifts and coupling constants, and outlines a standard experimental protocol for data acquisition. This document is intended to serve as a detailed resource for professionals in research and development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to the ¹H NMR Spectrum of this compound

This compound (C₆H₄BrF) is a disubstituted aromatic compound featuring two different halogen substituents in a para arrangement.[1] Its ¹H NMR spectrum provides a classic example of a higher-order spin system, which arises because protons that are chemically equivalent are not necessarily magnetically equivalent.[2] The spectrum is primarily characterized by two main signals in the aromatic region, corresponding to the two sets of chemically equivalent protons. The interpretation of the spectrum requires an understanding of the electronic effects of the substituents (induction and resonance) and the spin-spin coupling interactions between the protons (¹H-¹H) and between the protons and the fluorine nucleus (¹H-¹⁹F).[3]

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect but also a significant electron-donating resonance effect. The bromine atom has similar, albeit weaker, effects. These competing effects influence the electron density at the ortho and meta positions, thereby determining the chemical shifts of the attached protons.[3] The resulting pattern is a complex multiplet system, often designated as an AA'BB'X system, where A and B are the protons and X is the fluorine-19 nucleus.[2]

¹H NMR Spectral Data

The ¹H NMR spectral parameters for this compound are influenced by the solvent and the spectrometer frequency. The data presented below are representative values obtained in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-2, H-6 (ortho to F) | ~6.94 | Multiplet (approx. triplet or ddt) | ³JHH ≈ 9.1 Hz, ³JHF ≈ 8.3 Hz, ⁴JHH ≈ 3.2 Hz |

| H-3, H-5 (ortho to Br) | ~7.42 | Multiplet (approx. ddt) | ³JHH ≈ 9.1 Hz, ⁴JHF ≈ 4.9 Hz, ⁴JHH ≈ 2.6 Hz |

Data compiled from publicly available spectral databases run at 89.56 MHz in CDCl₃.[4] Note that due to the complex nature of the AA'BB' spin system, the multiplicity is often reported simply as "multiplet". The apparent multiplicities and coupling constants are approximations derived from first-order analysis.

Spectral Interpretation

The ¹H NMR spectrum of this compound displays two signals in the aromatic region, each integrating to two protons.

-

Chemical Shifts : The protons ortho to the fluorine atom (H-2, H-6) are more shielded (resonate at a lower ppm, upfield) compared to the protons ortho to the bromine atom (H-3, H-5). This is primarily due to the strong +M (mesomeric or resonance) effect of fluorine, which increases electron density at the ortho position, overriding its strong -I (inductive) effect.[3] Bromine's weaker resonance and inductive effects result in less shielding for its adjacent protons.

-

Spin-Spin Coupling : The observed splitting pattern is complex.

-

¹H-¹H Coupling : Each proton is coupled to its adjacent (ortho) and non-adjacent (meta and para) protons. The large ortho-coupling (³JHH) of approximately 9.1 Hz is characteristic for protons on adjacent carbons in a benzene ring.[5]

-

¹H-¹⁹F Coupling : The ¹⁹F nucleus (spin I=1/2) couples with the protons on the ring. The coupling is stronger to the closer protons (ortho-¹H, ³JHF ≈ 8.3 Hz) than to the more distant protons (meta-¹H, ⁴JHF ≈ 4.9 Hz).[4] This additional coupling further complicates the signal multiplicity.

-

AA'BB' System : Because the substituents are different, the two protons ortho to the fluorine (H-2 and H-6) are chemically equivalent but magnetically non-equivalent. The same applies to the protons ortho to the bromine (H-3 and H-5). This is because H-2 has a different coupling relationship with H-5 (para) than it does with H-3 (ortho). This magnetic non-equivalence gives rise to a complex, non-first-order spectrum that cannot be simply interpreted as a pair of doublets.[2] The logical relationship of these couplings is visualized in the diagram below.

-

Caption: Spin-spin coupling network in this compound.

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following is a generalized protocol for the analysis of this compound.

A. Sample Preparation

-

Quantity: Weigh approximately 5-25 mg of this compound.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically CDCl₃, to a clean vial. Ensure the solvent contains a reference standard, such as tetramethylsilane (TMS).

-

Dissolution: Agitate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Data Acquisition

-

Spectrometer: The spectrum is acquired on a Fourier Transform NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Insertion & Locking: The sample is placed in the magnet. The spectrometer then "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Parameter Setup: Key acquisition parameters include:

-

Pulse Angle: Typically a 30° or 90° pulse.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by:

-

Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (the spectrum).

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is flattened.

-

Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under each signal are calculated to determine the proton ratios.

-

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-fluorobenzene

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-bromo-4-fluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying principles of chemical shift effects.

Introduction

This compound is a disubstituted aromatic compound of interest in various fields of chemical synthesis, including the development of pharmaceuticals and agrochemicals.[1] Understanding its molecular structure and electronic properties is crucial for its application. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of substituents on the benzene ring. In the case of this compound, the interplay of the inductive and resonance effects of the bromine and fluorine atoms results in a characteristic 13C NMR spectrum.

13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound are summarized in the table below. The data is presented with assignments for each carbon atom on the benzene ring. Due to the para-substitution pattern, the molecule possesses a C2 axis of symmetry, resulting in four distinct signals for the six carbon atoms.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-Br) | 119.9 |

| C4 (C-F) | 162.5 (d, ¹JCF = 248.5 Hz) |

| C2 / C6 | 132.8 (d, ³JCF = 8.5 Hz) |

| C3 / C5 | 116.8 (d, ²JCF = 22.5 Hz) |

Note: The data is typically acquired in a deuterated solvent such as chloroform (CDCl₃). The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The symbol 'd' indicates a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.

Interpretation of Chemical Shifts and Substituent Effects

The observed chemical shifts in this compound can be rationalized by considering the electronic effects of the halogen substituents.

-

Fluorine (C4): Fluorine is a highly electronegative atom, exerting a strong -I (negative inductive) effect, which deshields the directly attached carbon (C4), causing its signal to appear significantly downfield at 162.5 ppm.[2] Furthermore, fluorine exhibits a +R (positive resonance) effect by donating its lone pair electrons to the benzene ring. This resonance effect primarily increases electron density at the ortho (C3/C5) and para positions. The strong coupling constant (¹JCF) is characteristic of a direct bond between carbon-13 and fluorine-19.

-

Bromine (C1): Bromine is also an electronegative atom, but its inductive effect is weaker than that of fluorine. A notable phenomenon is the "heavy atom effect," where the large electron cloud of bromine causes increased shielding of the ipso-carbon (C1), resulting in an upfield shift compared to what would be expected based on electronegativity alone.[2] This effect contributes to the C1 signal appearing at a relatively upfield position of 119.9 ppm.

-

Ortho and Meta Carbons (C2/C6 and C3/C5): The chemical shifts of the remaining carbons are influenced by a combination of the inductive and resonance effects of both substituents. The observed couplings to fluorine (²JCF and ³JCF) are valuable for assigning these signals unambiguously.

The interplay of these substituent effects is visualized in the diagram below.

Caption: Logical relationship of substituent effects on the 13C NMR chemical shifts.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: this compound

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For a quantitative analysis, a higher concentration may be necessary.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a well-defined 13C NMR signal at 77.16 ppm, which can be used for referencing.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small drop is usually sufficient.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from any solid particles by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A multinuclear NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding 13C frequency would be approximately 75 MHz.

-

Probe: A standard broadband or dual-channel probe tuned to the 13C frequency.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm (e.g., 15,000 - 18,750 Hz on a 75 MHz spectrometer).

-

Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans are required. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra when using a 30° pulse angle.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each carbon (except for the carbons coupled to fluorine).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

-

Peak Picking: The chemical shifts of all peaks are determined and reported.

The experimental workflow can be summarized in the following diagram:

Caption: A streamlined workflow for the acquisition of a 13C NMR spectrum.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromo-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details two primary synthetic routes: electrophilic bromination of fluorobenzene and the Sandmeyer reaction of 4-fluoroaniline. It includes detailed experimental protocols, comparative data on reaction yields and product purity, and thorough purification procedures. Spectroscopic data for the characterization of this compound is also provided.

Introduction

This compound (C₆H₄BrF) is a halogenated aromatic compound with significant applications in organic synthesis.[1] Its utility as a building block stems from the presence of two different halogen atoms on the benzene ring, allowing for selective functionalization through various cross-coupling reactions. It serves as a precursor for the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[2] This guide offers detailed methodologies for its preparation and purification to meet the high-purity standards required in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₄BrF |

| Molecular Weight | 175.00 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 150-153 °C |

| Melting Point | -16 °C |

| Density | 1.593 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.527 |

| CAS Number | 460-00-4 |

Synthesis of this compound

Two principal methods for the synthesis of this compound are detailed below: the direct bromination of fluorobenzene and the Sandmeyer reaction starting from 4-fluoroaniline.

Electrophilic Bromination of Fluorobenzene

This method involves the direct bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide.[1] The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product being the major component.

Caption: Electrophilic bromination of fluorobenzene.

A detailed experimental protocol for the synthesis of this compound via bromination of fluorobenzene is as follows:

-

Reaction Setup: A reactor equipped with an efficient stirrer, a condenser, and a thermometer is charged with fluorobenzene and anhydrous iron(III) chloride (as a catalyst precursor). The mixture is cooled to a temperature below 0 °C.

-

Bromine Addition: Liquid bromine is added to the cooled mixture over a period of time while maintaining the low temperature.

-

Reaction Progression: After the addition of bromine is complete, the reaction mixture is gradually warmed and stirred for an additional period to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then washed with an aqueous solution of sodium bisulfite to remove unreacted bromine, followed by washing with water and a saturated sodium bicarbonate solution. The organic layer is then separated and dried over anhydrous magnesium sulfate.

Sandmeyer Reaction of 4-Fluoroaniline

The Sandmeyer reaction provides an alternative route to this compound, starting from 4-fluoroaniline.[3] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.

Caption: Sandmeyer reaction of 4-fluoroaniline.

A general experimental protocol for the synthesis of this compound via the Sandmeyer reaction is as follows:

-

Diazotization: 4-Fluoroaniline is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the product, which is observed by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, the mixture is subjected to steam distillation. The organic layer of the distillate is separated, washed with dilute sodium hydroxide solution and then with water. The crude product is then dried over a suitable drying agent like anhydrous calcium chloride.

Purification of this compound

The crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, isomers, and other byproducts. The two primary methods for purification are fractional distillation and column chromatography.

Purification Workflow

Caption: Purification workflow for this compound.

Fractional Distillation

Fractional distillation is an effective method for purifying this compound, especially on a larger scale.

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The flask is heated, and the fraction that distills at the boiling point of this compound (approximately 151-153 °C at atmospheric pressure) is collected. For higher purity, distillation under reduced pressure can be performed.

Column Chromatography

For smaller scale purifications and for separating isomers with close boiling points, column chromatography is the preferred method.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent such as hexanes.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a suitable solvent system. For this compound, a non-polar eluent like hexanes is typically used.[4] The polarity of the eluent can be gradually increased if necessary by adding a small amount of a more polar solvent like ethyl acetate to facilitate the elution of the product.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

Comparative Data and Characterization

The choice of synthetic route often depends on the desired yield, purity, and the availability of starting materials.

| Synthesis Method | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Bromination of Fluorobenzene | ~97% | >99.8% | High yield and purity, one-pot reaction. | Formation of isomeric byproducts requires efficient purification. |

| Sandmeyer Reaction | 55-80% | >98% | Good for substrates with various functional groups. | Multi-step process, use of potentially unstable diazonium salts. |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound typically shows two sets of multiplets in the aromatic region. The chemical shifts are approximately δ 7.42 (dd, 2H) and δ 6.94 (dd, 2H) ppm.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons. The carbon attached to bromine (C-Br) appears around δ 118 ppm, while the carbon attached to fluorine (C-F) is observed at a higher chemical shift, typically around δ 162 ppm (with a large C-F coupling constant). The other aromatic carbons appear in the range of δ 116-133 ppm.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), C-F stretching (around 1250-1200 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹).[7]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This technical guide has provided detailed protocols for the synthesis and purification of this compound. Both the electrophilic bromination of fluorobenzene and the Sandmeyer reaction of 4-fluoroaniline are viable synthetic routes, with the choice depending on specific laboratory capabilities and desired outcomes. The purification techniques of fractional distillation and column chromatography are effective in achieving high purity of the final product. The provided spectroscopic data serves as a reference for the characterization and quality control of the synthesized compound, ensuring its suitability for further applications in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Cas 460-00-4, Molecular Weight 175.000 G, Purity 95%, Melting Point -16â°c, Clear Liquid With Yellow Tint at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. p-Bromofluorobenzene [webbook.nist.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 1-bromo-4-fluorobenzene, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. This document details the underlying principles of regioselectivity, presents available quantitative data, and provides detailed experimental protocols for representative reactions.

Core Concepts: Regioselectivity in the Substitution of this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the electronic properties of the two halogen substituents. Both bromine and fluorine are classified as deactivating, yet ortho, para-directing groups. This dual behavior arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene. Fluorine is more electronegative than bromine, and thus exerts a stronger deactivating inductive effect.

-

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density, known as the resonance effect, enriches the electron density at the ortho and para positions. This resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) is what makes these positions more reactive than the meta position.

The directing ability of the halogens is a consequence of the resonance effect stabilizing the intermediates formed during ortho and para attack. In the case of this compound, the incoming electrophile will be directed to the positions ortho to either the fluorine or the bromine atom. The crucial factor determining the major product is the relative directing strength of fluorine versus bromine. Due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine is a more effective resonance donor than bromine. Consequently, the positions ortho to the fluorine atom are more activated towards electrophilic attack than the positions ortho to the bromine atom.

Therefore, the primary site of electrophilic substitution on this compound is the position ortho to the fluorine atom and meta to the bromine atom .

Quantitative Data on Isomer Distribution

Quantitative data on the precise isomer distribution for various electrophilic aromatic substitution reactions of this compound is not extensively reported in readily available literature. However, data from related compounds can provide valuable insights into the expected outcomes.

For the nitration of bromobenzene , the ratio of para to ortho isomers is typically in the range of 3:1 to 4:1, with the formation of the meta isomer being negligible. This preference for the para product is attributed to the steric hindrance at the ortho position.

In the case of This compound , the directing effect of fluorine is expected to be dominant. Therefore, the major product will be the one where the electrophile is introduced at the position ortho to the fluorine.

| Electrophilic Aromatic Substitution Reaction | Major Product | Minor Product(s) |

| Nitration (HNO₃/H₂SO₄) | 2-Bromo-5-fluoronitrobenzene | 4-Bromo-2-fluoro-1-nitrobenzene |

| Halogenation (e.g., Br₂/FeBr₃) | 1,2-Dibromo-4-fluorobenzene | 2,4-Dibromo-1-fluorobenzene |

| Sulfonation (fuming H₂SO₄) | 2-Bromo-5-fluorobenzenesulfonic acid | 4-Bromo-2-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | 1-(4-Bromo-2-fluorophenyl)ethan-1-one |

Note: The isomer ratios are qualitative predictions based on the directing effects of the substituents. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

The following are representative experimental protocols for common electrophilic aromatic substitution reactions, adapted from established procedures for similar substrates.

Nitration of this compound

This procedure is adapted from the nitration of bromobenzene.

Materials:

-

This compound

-